molecular formula C8H6BrClO B1292022 1-(4-Bromo-3-chlorophenyl)ethanone CAS No. 3114-31-6

1-(4-Bromo-3-chlorophenyl)ethanone

Cat. No.: B1292022
CAS No.: 3114-31-6
M. Wt: 233.49 g/mol
InChI Key: GODIGXNJTHCLHB-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a solid at room temperature and is known for its applications in various chemical syntheses and research fields. The compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an ethanone group.

Mechanism of Action

Mode of Action

Aromatic ketones can undergo a variety of chemical reactions. For example, they can react with nucleophiles in a reaction known as nucleophilic acyl substitution . In biological systems, this could potentially lead to the modification of proteins or other biomolecules.

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Aromatic ketones, like “1-(4-Bromo-3-chlorophenyl)ethanone”, are typically lipophilic (fat-soluble), which can affect their absorption and distribution . They might be metabolized in the liver by enzymes such as the cytochrome P450 system .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of a compound. For example, the reactivity of “this compound” might be affected by the pH of its environment .

Biochemical Analysis

Biochemical Properties

1-(4-Bromo-3-chlorophenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can influence gene expression and cellular metabolism. Additionally, it has been observed to induce oxidative stress in cells, leading to changes in the redox state and potentially triggering apoptosis or other forms of cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation. This binding can alter the enzyme’s activity, resulting in changes in the metabolic pathways it regulates. Additionally, this compound can interact with transcription factors, influencing gene expression and thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways involving this compound can affect metabolic flux and alter the levels of specific metabolites, potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of this compound within tissues can also determine its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization of this compound can influence its interactions with other biomolecules and its overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . This method yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and precise temperature control is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenyl ethanones.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)ethanone is utilized in various scientific research applications, including:

Comparison with Similar Compounds

  • 1-(3-Bromo-4-chlorophenyl)ethanone
  • 1-(2-Bromo-3-chlorophenyl)ethanone
  • 4-Chlorophenacyl Bromide

Comparison: 1-(4-Bromo-3-chlorophenyl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it distinct in its applications .

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODIGXNJTHCLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625371
Record name 1-(4-Bromo-3-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3114-31-6
Record name 1-(4-Bromo-3-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-3-chlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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